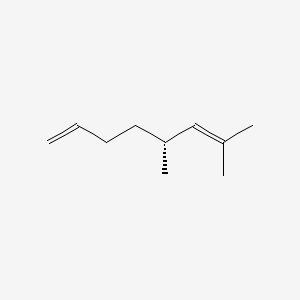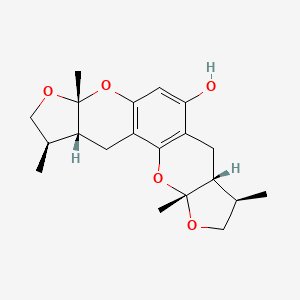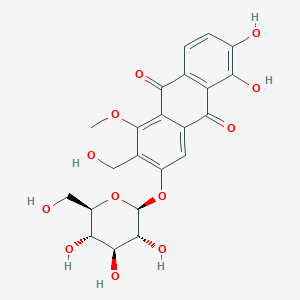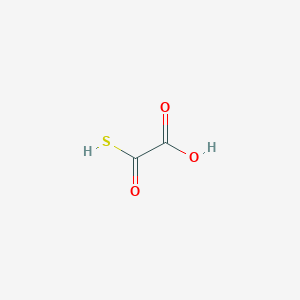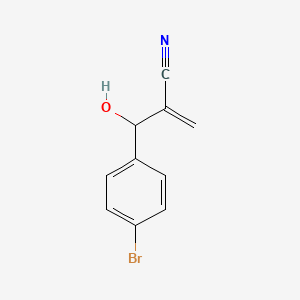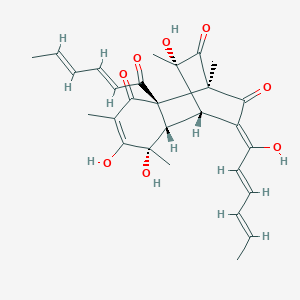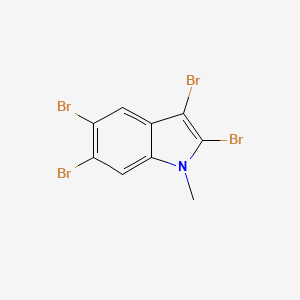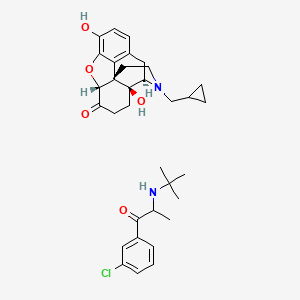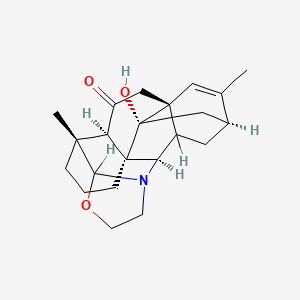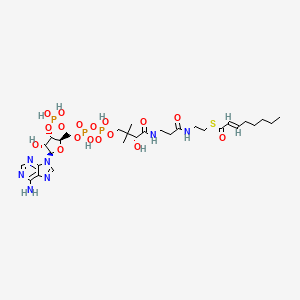
2-苯基丙烷-2-基苯并二硫代酸酯
概述
描述
Cumyl dithiobenzoate, also known as CUMYL-DTB, is a synthetic compound that is widely used in scientific research. It is a versatile compound that has been used for a variety of applications, including organic synthesis, drug discovery, and biochemistry. CUMYL-DTB has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been used as a catalyst in organic synthesis and as a reagent in drug discovery. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CUMYL-DTB.
科学研究应用
有机中间体
“2-苯基-2-丙基苯并二硫代酸酯”是一种重要的有机中间体 . 它由于其独特的结构和反应活性,被用于合成各种有机化合物 .
RAFT试剂
该化合物被用作RAFT(可逆加成-断裂链转移)试剂,用于控制自由基聚合 . 它特别适合于甲基丙烯酸酯/甲基丙烯酰胺的聚合,以及在较小程度上用于丙烯酸酯/丙烯酰胺和苯乙烯的聚合 .
链转移剂(CTA)
除了作为RAFT试剂, “2-苯基-2-丙基苯并二硫代酸酯”还可以用作链转移剂(CTA) . CTA在聚合反应中用于控制聚合物的分子量 .
聚合物的合成
该化合物用于合成聚合物 . 其独特的结构使其能够引发聚合反应,从而形成具有特定性能的聚合物 .
研究和开发
“2-苯基-2-丙基苯并二硫代酸酯”被用于研究和开发实验室 . 科学家们使用该化合物来研究其特性并寻找新的应用 .
工业应用
作用机制
Target of Action
The primary target of 2-Phenylpropan-2-yl benzodithioate, also known as 2-Phenyl-2-propyl benzodithioate or Cumyl dithiobenzoate, is the process of radical polymerization . It acts as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent, which is a type of chain transfer agent (CTA) that controls the polymerization process .
Mode of Action
This compound interacts with its targets by controlling the radical polymerization process . It is especially suited for the polymerization of methacrylates/methacrylamides, and to a lesser extent acrylates/acrylamides and styrenes .
Biochemical Pathways
The affected pathway is the radical polymerization process . As a RAFT agent, 2-Phenylpropan-2-yl benzodithioate can control the growth of polymer chains, thereby influencing the properties of the resulting polymers .
Result of Action
The molecular effect of this compound’s action is the controlled growth of polymer chains during the polymerization process . This results in polymers with defined molecular weights and architectures .
Action Environment
Environmental factors such as temperature, light, and moisture can influence the action, efficacy, and stability of this compound . It is typically stored under inert gas at low temperatures (0-10°C) to prevent decomposition . It is sensitive to light, moisture, and heat .
安全和危害
Cumyl dithiobenzoate is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 according to the GHS classification . It is harmful if swallowed and very toxic to aquatic life with long-lasting effects . Therefore, it is advised to avoid release to the environment and to handle it with care .
未来方向
Cumyl dithiobenzoate has potential applications in the synthesis of complex polymers with well-organized architectures such as multiblock, star, and comb-like polymers . Its use in the RAFT polymerization process opens up new possibilities for the synthesis of well-defined polymers using light as an external stimulus . This makes it a promising agent for green and precision polymer manufacturing .
生化分析
Biochemical Properties
Cumyl dithiobenzoate plays a significant role in biochemical reactions, particularly in the context of RAFT polymerization. It interacts with enzymes, proteins, and other biomolecules to facilitate the controlled polymerization process. The compound acts as a chain transfer agent, interacting with radical species to regulate the growth of polymer chains. This interaction is crucial for maintaining the desired molecular weight and distribution of the resulting polymers .
Cellular Effects
Cumyl dithiobenzoate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with radical species can lead to changes in the cellular redox state, impacting the activity of redox-sensitive signaling pathways. Additionally, cumyl dithiobenzoate can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of cumyl dithiobenzoate involves its interaction with radical species during RAFT polymerization. The compound acts as a chain transfer agent, facilitating the reversible addition and fragmentation of radical species. This process helps to control the growth of polymer chains, ensuring the desired molecular weight and distribution. Cumyl dithiobenzoate’s ability to interact with radical species also extends to its effects on cellular processes, where it can influence enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cumyl dithiobenzoate can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that cumyl dithiobenzoate is relatively stable under certain conditions, but it can degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to cumyl dithiobenzoate can result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of cumyl dithiobenzoate vary with different dosages in animal models. At low doses, the compound can effectively control polymerization processes without causing significant adverse effects. At higher doses, cumyl dithiobenzoate can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s activity and toxicity are dose-dependent .
Metabolic Pathways
Cumyl dithiobenzoate is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s interaction with radical species plays a key role in its metabolic activity, as it can modulate the activity of enzymes involved in redox reactions. This interaction can lead to changes in the levels of metabolites and the overall metabolic state of cells .
Transport and Distribution
Within cells and tissues, cumyl dithiobenzoate is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function. Cumyl dithiobenzoate’s ability to interact with radical species also plays a role in its transport and distribution, as it can form complexes with other biomolecules .
Subcellular Localization
Cumyl dithiobenzoate’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its effects on biochemical reactions and cellular processes. The localization of cumyl dithiobenzoate can impact its activity and function, as it interacts with different biomolecules in various subcellular environments .
属性
IUPAC Name |
2-phenylpropan-2-yl benzenecarbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16S2/c1-16(2,14-11-7-4-8-12-14)18-15(17)13-9-5-3-6-10-13/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBJYYDWSKDEGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453981 | |
| Record name | Cumyl dithiobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201611-77-0 | |
| Record name | Cumyl dithiobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Methyl-1-phenyl-ethyl) benzenecarbodithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
